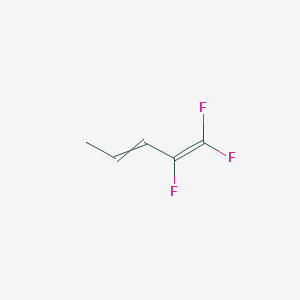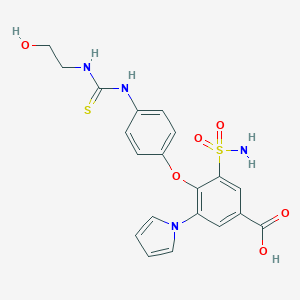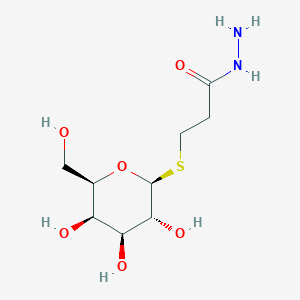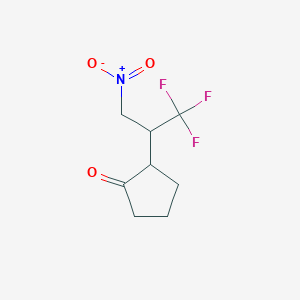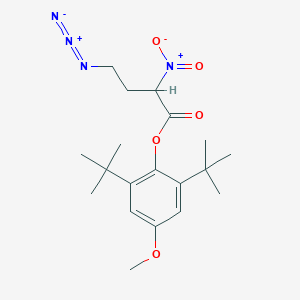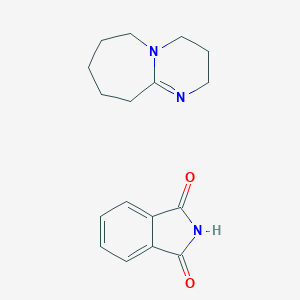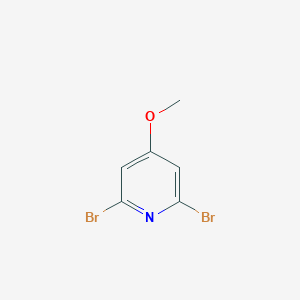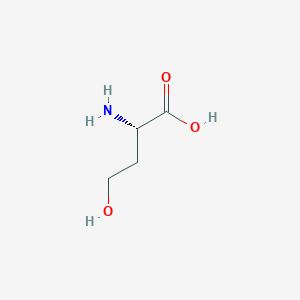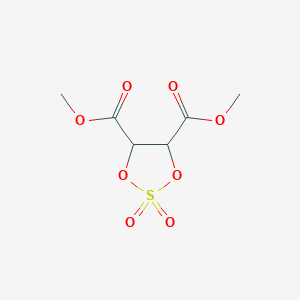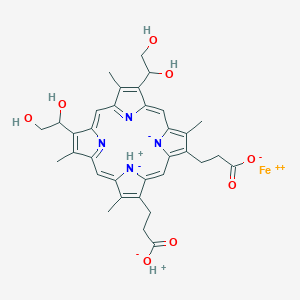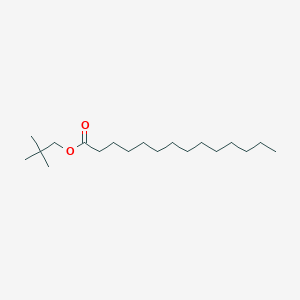
2,2-Dimethylpropyl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl tetradecanoate, also known as Lauryl 2,2-dimethylpropanoate, is a chemical compound used in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it a valuable tool in biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl tetradecanoate involves its interaction with specific enzymes in the body. When this compound is used as a substrate for lipases or esterases, the enzymes catalyze the hydrolysis of the compound, resulting in the release of lauryl alcohol and 2,2-dimethylpropanoic acid. This reaction can be monitored to determine the activity of the enzymes being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Dimethylpropyl tetradecanoate are related to its use as a substrate for enzymes. By measuring the hydrolysis of this compound, researchers can gain insights into the activity of lipases and esterases, as well as the metabolism of lipids and fatty acids. This information can be used to develop new treatments for various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-Dimethylpropyl tetradecanoate in lab experiments is its specificity for certain enzymes. This compound can be used to measure the activity of lipases and esterases with high accuracy. However, one limitation of using this compound is its cost. 2,2-Dimethylpropyl tetradecanoate is relatively expensive compared to other substrates, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,2-Dimethylpropyl tetradecanoate. One area of interest is the development of new treatments for diseases related to lipid metabolism. By understanding the activity of lipases and esterases, researchers may be able to develop new drugs that target these enzymes. Additionally, studies involving the metabolism of lipids and fatty acids may lead to new treatments for obesity and other metabolic disorders.
Conclusion:
In conclusion, 2,2-Dimethylpropyl tetradecanoate is a valuable tool in scientific research. Its specificity for certain enzymes makes it an ideal substrate for studying lipases and esterases, as well as the metabolism of lipids and fatty acids. While it may be relatively expensive, the information gained from experiments involving this compound can lead to new treatments for various diseases and conditions.
Synthesemethoden
The synthesis of 2,2-Dimethylpropyl tetradecanoate involves the reaction of lauryl alcohol and 2,2-dimethylpropanoic acid, which are heated together in the presence of a catalyst. The resulting product is a clear, colorless liquid that is commonly used in scientific research.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl tetradecanoate has been widely used as a substrate for various enzymes in biochemical and physiological studies. It is commonly used in studies involving lipases, which are enzymes that catalyze the hydrolysis of fats. This compound has also been used as a substrate for esterases, which are enzymes that catalyze the hydrolysis of esters. Additionally, 2,2-Dimethylpropyl tetradecanoate has been used in studies involving the metabolism of lipids and fatty acids.
Eigenschaften
CAS-Nummer |
116518-82-2 |
|---|---|
Produktname |
2,2-Dimethylpropyl tetradecanoate |
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2,2-dimethylpropyl tetradecanoate |
InChI |
InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19(2,3)4/h5-17H2,1-4H3 |
InChI-Schlüssel |
VUDOAEVYGXSOME-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)(C)C |
Synonyme |
Tetradecanoic acid, 2,2-dimethylpropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



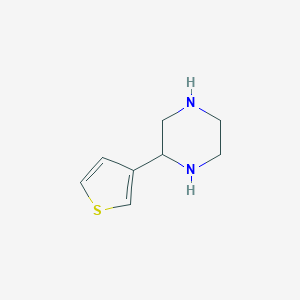
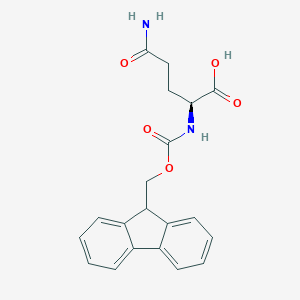
![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)
